molecular formula C6H5N3O2 B1459946 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one CAS No. 68571-74-4

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Cat. No. B1459946
CAS RN: 68571-74-4
M. Wt: 151.12 g/mol
InChI Key: KEKKJTWWTYIYGB-UHFFFAOYSA-N
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Description

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been used as a scaffold in the synthesis of a series of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 is a promising target in immunomodulation of several pathological conditions, especially cancers .


Synthesis Analysis

The synthesis of a series of IDO1 inhibitors with the novel isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold was presented in a study . A focused library was prepared using a 6- or 7-step synthetic procedure to allow a systematic investigation of the structure-activity relationships of the described scaffold .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one are complex and involve multiple steps . The process involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

1. Application as IDO1 Inhibitors

  • Summary of the Application: The compound is used as a scaffold in the synthesis of a series of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 is a promising target in the immunomodulation of several pathological conditions, especially cancers .
  • Methods of Application or Experimental Procedures: A focused library was prepared using a 6- or 7-step synthetic procedure to allow a systematic investigation of the structure-activity relationships of the described scaffold . Chemistry-driven modifications lead to the discovery of best-in-class inhibitors possessing p-trifluoromethyl, p-cyclohexyl, or p-methoxycarbonyl substituted aniline moieties .
  • Results or Outcomes: The synthesized compounds were tested for their inhibition of IDO1, indoleamine 2,3-dioxygenase 2 and tryptophan dioxygenase, and found to be selective for IDO1 . The IC50 values were in the low micromolar range .

2. Application as Potential Anticancer Agents

  • Summary of the Application: Novel oxazolo[5,4-d]pyrimidine derivatives were designed, synthesized, and evaluated in vitro for their cytotoxic activity against a panel of four human cancer cell lines .
  • Methods of Application or Experimental Procedures: The oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to nucleic purine bases in general, are characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system . In silico analysis of the obtained compounds identified their potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) .
  • Results or Outcomes: The compounds showed cytotoxic activity against a panel of four human cancer cell lines (lung carcinoma: A549, breast adenocarcinoma: MCF7, metastatic colon adenocarcinoma: LoVo, primary colon adenocarcinoma: HT29), along with their P-glycoprotein-inhibitory ability and pro-apoptotic activity .

properties

IUPAC Name

3-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-3-4-5(10)7-2-8-6(4)11-9-3/h2H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKKJTWWTYIYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313010
Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

CAS RN

68571-74-4
Record name 68571-74-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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